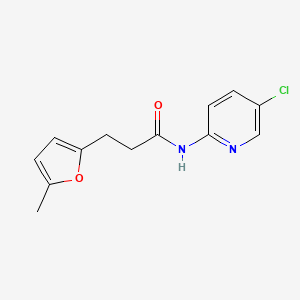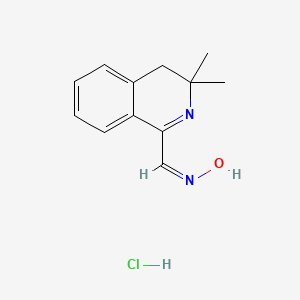![molecular formula C16H20N4 B6129959 (cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6129959.png)
(cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CPME and is synthesized using a specific method. CPME has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Wirkmechanismus
The exact mechanism of action of CPME is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. CPME has been found to target specific proteins and enzymes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CPME has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. CPME has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Additionally, CPME has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPME has several advantages as a research tool. It is a highly specific compound that can be used to target specific proteins and enzymes involved in various biological processes. Additionally, CPME has been found to have low toxicity, making it a safe compound to use in lab experiments. However, CPME has several limitations. It is a complex compound that requires a multi-step synthesis process, making it difficult to produce in large quantities. Additionally, CPME has limited solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving CPME. One area of research is the development of new synthesis methods that can produce CPME in larger quantities. Additionally, research is needed to further understand the mechanism of action of CPME and its potential applications in various research fields. Further studies are also needed to determine the safety and efficacy of CPME in humans. Finally, research is needed to develop new derivatives of CPME that may have improved properties and potential applications.
Conclusion:
In conclusion, CPME is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized using a specific method and has been extensively studied for its potential applications in various research fields. CPME has several advantages as a research tool, including its specificity and low toxicity. However, it also has several limitations, including its complex synthesis process and limited solubility. Future research is needed to further understand the potential applications of CPME and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of CPME involves a multi-step process that requires the use of several chemical reagents and catalysts. The first step involves the reaction of 4-methyl-2-(4-pyridinyl)-5-pyrimidinylamine with (R)-3-chloro-1-cyclopropyl-1-methylethane in the presence of a base. This results in the formation of an intermediate compound, which is then reacted with 1-(chloromethyl)-4-fluorobenzene in the presence of a palladium catalyst. The final product is obtained by treating the intermediate compound with ammonia in ethanol.
Wissenschaftliche Forschungsanwendungen
CPME has been extensively studied for its potential applications in various research fields. It has been found to have significant activity against cancer cells and has been studied for its potential use in cancer treatment. CPME has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, CPME has been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-11(18-9-13-3-4-13)15-10-19-16(20-12(15)2)14-5-7-17-8-6-14/h5-8,10-11,13,18H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJDHRXAAAJDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NCC2CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-ethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6129881.png)
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6129888.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6129891.png)
![dimethyl 5-{[3-(2,6-dichlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6129907.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B6129913.png)
![N-[4-(2-furyl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6129921.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6129925.png)
![N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B6129932.png)

![2-({3-[(diethylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6129951.png)

![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B6129972.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6129973.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6129984.png)